molecular formula C24H22ClN5O2S2 B11465756 5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine

5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine

Cat. No.: B11465756
M. Wt: 512.0 g/mol
InChI Key: OGLQTQAPCAFIDH-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a furan ring, and a tetrazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Introduction of the furan-2-ylmethyl group: The intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-2-ylmethyl derivative.

    Construction of the tetrazatetracyclo framework: This complex step involves cyclization reactions, often using azide and alkyne precursors under specific conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine
  • 5-[(4-methylphenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine lies in its specific combination of functional groups and its tetrazatetracyclo framework. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine

InChI

InChI=1S/C24H22ClN5O2S2/c1-24(2)10-17-18(12-32-24)34-21-19(17)20-28-29-23(33-13-14-5-7-15(25)8-6-14)30(20)22(27-21)26-11-16-4-3-9-31-16/h3-9H,10-13H2,1-2H3,(H,26,27)

InChI Key

OGLQTQAPCAFIDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C(=N3)NCC5=CC=CO5)SCC6=CC=C(C=C6)Cl)C

Origin of Product

United States

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